molecular formula C6H7NOS B15319831 1-(Thiazol-4-yl)cyclopropan-1-ol

1-(Thiazol-4-yl)cyclopropan-1-ol

Cat. No.: B15319831
M. Wt: 141.19 g/mol
InChI Key: OAPWZCKKMHOCLZ-UHFFFAOYSA-N
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Description

1-(Thiazol-4-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-4-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thiazole derivatives with cyclopropane intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-4-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-(Thiazol-4-yl)cyclopropan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Thiazol-4-yl)cyclopropan-1-ol involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiazol-4-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C6H7NOS/c8-6(1-2-6)5-3-9-4-7-5/h3-4,8H,1-2H2

InChI Key

OAPWZCKKMHOCLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CSC=N2)O

Origin of Product

United States

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